

Application Notes: Utilizing JQAD1 for the Study of EP300 Function in Cancer

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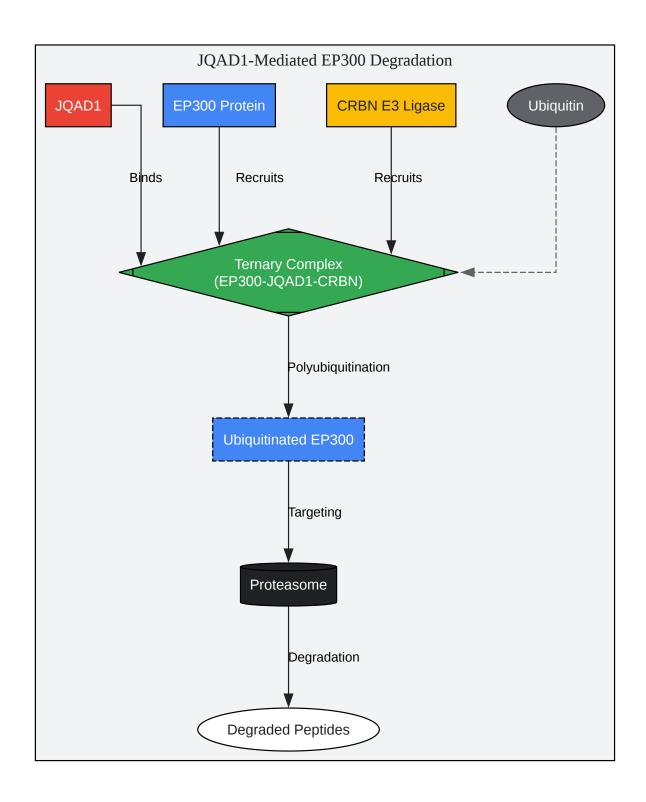
Audience: Researchers, scientists, and drug development professionals.

Introduction: The E1A binding protein p300 (EP300) is a crucial histone acetyltransferase (HAT) that acts as a transcriptional co-activator, playing a significant role in cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[4][5] However, the high degree of homology between EP300 and its paralog, CREB-binding protein (CBP), has made the development of selective inhibitors challenging.[4] **JQAD1** is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target EP300 for degradation.[6][7][8] As a CRBN-dependent PROTAC, **JQAD1** offers a powerful chemical tool to investigate the specific functions of EP300 in cancer biology, overcoming the limitations of non-selective catalytic inhibitors.[6][7][9] These notes provide detailed protocols and data for using **JQAD1** to study EP300's role in cancer.

Mechanism of Action

JQAD1 is a heterobifunctional molecule that consists of a ligand for EP300 (A485) connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). **JQAD1** facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination of EP300 and its subsequent degradation by the proteasome.[7][10] This targeted degradation results in the rapid depletion of cellular EP300 protein levels.[6]





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Caption: **JQAD1** forms a ternary complex, leading to EP300 ubiquitination and proteasomal degradation.

Data Presentation: JQAD1 Profile and Efficacy

The following tables summarize the key characteristics and observed effects of **JQAD1** in cancer studies.

Table 1: JQAD1 Compound Profile

Characteristic	Description	Reference
Compound Type	PROTAC (Proteolysis- Targeting Chimera)	[7]
Target Protein	EP300 (p300)	[6]
E3 Ligase Ligand	Cereblon (CRBN)	
EP300 Ligand	A485	
Potency (DC50)	≤ 31.6 nM	

| Selectivity | Selective for EP300 over CBP at early time points; some CBP loss observed after 48 hours. |[11][12] |

Table 2: Summary of In Vitro Effects of JQAD1 on Neuroblastoma (NB) Cells



Assay	Cell Lines	Concentrati on(s)	Time	Key Findings	Reference(s
EP300 Degradation	Kelly, NGP	0.5 - 1 μΜ	16 - 96 h	Time- dependent degradation of EP300.	[6]
Apoptosis Induction	Kelly, NGP	0.5 - 1 μΜ	6 - 96 h	Induction of a sub-G1 peak, PARP1 cleavage, increased cleaved caspase-3.	[6]
Histone Acetylation	Kelly	0.5 μΜ	24 h	Significant loss of H3K27ac at chromatin.	[6][7]
Gene Expression	Kelly	0.5 - 1 μΜ	24 h	Upregulation of pro- apoptotic BIM, BID, PUMA; downregulati on of MYCN.	[6][7]

| Antineoplastic Activity | Various | 1.2 nM - 20 μM | 5 days | Broad, CRBN-dependent antineoplastic activity. |[6] |

Table 3: Summary of In Vivo Efficacy of JQAD1



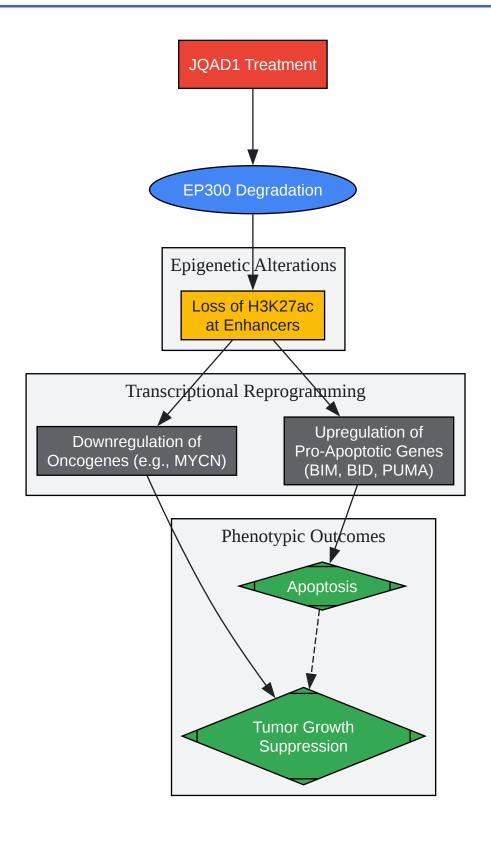
Cancer Model	Animal Model	Dosage	Duration	Key Findings	Reference(s
Neuroblasto ma	Kelly NB cell xenografts in NSG mice	40 mg/kg; i.p.; daily	21 days	Significant tumor growth suppressio n and prolonged survival.	[6][13]

| Pharmacokinetics | Murine serum | N/A | N/A | Half-life of 13.3 hours; C_{max} of 7 μmol/L. |[6] |

Downstream Cellular Consequences of EP300 Degradation

Degradation of EP300 by **JQAD1** initiates a cascade of events that collectively suppress the cancerous phenotype. The primary molecular consequence is the widespread loss of H3K27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters. [7][9] This leads to the transcriptional repression of critical oncogenes, such as MYCN in neuroblastoma, and the upregulation of pro-apoptotic genes, ultimately driving cancer cells into apoptosis.[6][7]





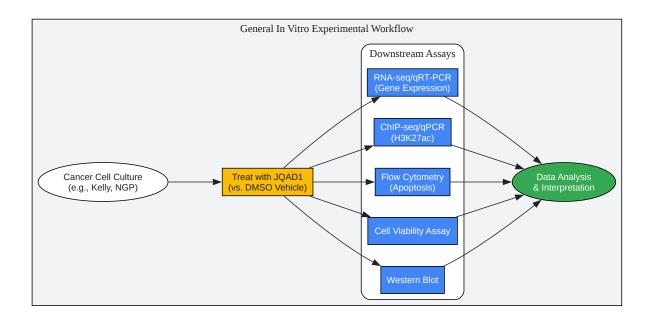
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Caption: Downstream effects of **JQAD1**-induced EP300 degradation on cancer cells.



Experimental Protocols

The following are detailed protocols for key experiments to assess the function of EP300 using **JQAD1**.



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Caption: A generalized workflow for studying the effects of **JQAD1** on cancer cells in vitro.

Protocol 1: Western Blotting for EP300 Degradation and Apoptosis

This protocol is used to quantify the levels of EP300 and key apoptosis markers.



· Cell Culture and Treatment:

- Plate cancer cells (e.g., Kelly neuroblastoma) in 6-well plates to achieve 70-80% confluency.
- Prepare stock solutions of JQAD1 in DMSO.
- Treat cells with desired concentrations of **JQAD1** (e.g., 0.5 μM, 1 μM) and a DMSO vehicle control for specified time points (e.g., 16, 24, 48, 72 hours).

Cell Lysis:

- Aspirate media and wash cells twice with ice-cold PBS.
- Add 100-150 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).

· Protein Quantification:

 Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Transfer:

- Normalize protein amounts (20-30 μg per lane) and prepare samples with Laemmli buffer.
- Boil samples at 95°C for 5 minutes.
- Load samples onto a polyacrylamide gel and run SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
 - Anti-EP300
 - Anti-Cleaved PARP1
 - Anti-Cleaved Caspase-3
 - Anti-H3K27ac
 - Anti-β-actin or GAPDH (loading control)
- Wash membrane 3 times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash membrane 3 times with TBST.
- Detection:
 - Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
 Quantify band intensity using appropriate software.

Protocol 2: Cell Viability Assay

This assay measures the dose-dependent effect of **JQAD1** on cell proliferation.

- Cell Plating:
 - $\circ~$ Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μL of media.
 - Allow cells to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of JQAD1 (e.g., from 1 nM to 20 μM).



- Treat cells with the JQAD1 dilutions and a DMSO vehicle control.
- Incubation:
 - Incubate the plate for the desired duration (e.g., 5 days).
- · Viability Measurement:
 - Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.
 - Equilibrate the plate and reagent to room temperature.
 - Add the reagent to each well according to the manufacturer's protocol.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure luminescence using a plate reader.
 - Normalize data to the DMSO control and plot dose-response curves to calculate IC₅₀ or GI₅₀ values.

Protocol 3: Flow Cytometry for Apoptosis (Sub-G1 Analysis)

This protocol quantifies apoptotic cells based on DNA content.

- · Cell Culture and Treatment:
 - Plate cells in 6-well plates and treat with **JQAD1** (e.g., 0.5 μM, 1 μM) or DMSO for various time points (e.g., 24, 48, 72 hours).
- Cell Harvesting:
 - Collect both adherent and floating cells.



- Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
- Fixation:
 - Wash the cell pellet with PBS.
 - Resuspend the pellet in 500 μL of PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells and wash once with PBS.
 - \circ Resuspend the cell pellet in 500 μL of Propidium Iodide (PI) staining solution containing RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
- Analysis:
 - Analyze the samples using a flow cytometer.
 - Gate on the cell population and analyze the DNA content histogram. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.

Protocol 4: In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of **JQAD1** in an animal model.

- Animal Model:
 - Use immunocompromised mice (e.g., NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Implantation:



- Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Kelly cells in Matrigel/PBS) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=9-10 per group).
- Drug Administration:
 - Administer **JQAD1** intraperitoneally (i.p.) at a specified dose (e.g., 40 mg/kg) daily.
 - Administer the vehicle control (formulation buffer) to the control group.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the overall health and survival of the animals.
- Endpoint and Analysis:
 - Continue treatment for a defined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
 - At the end of the study, sacrifice the animals and excise the tumors.
 - Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for EP300 and H3K27ac, or RNA sequencing.
 - Analyze tumor growth kinetics and survival data (e.g., using Kaplan-Meier curves).[13]

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